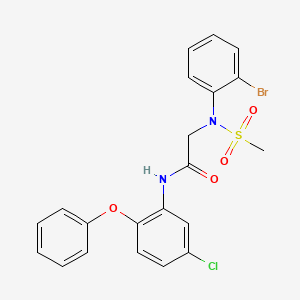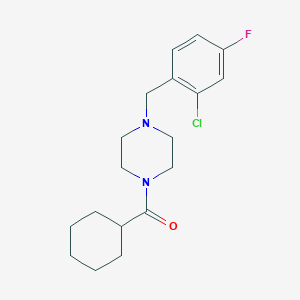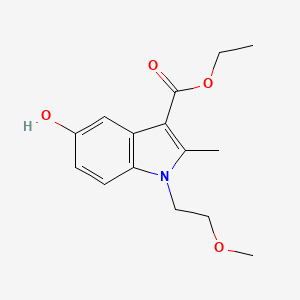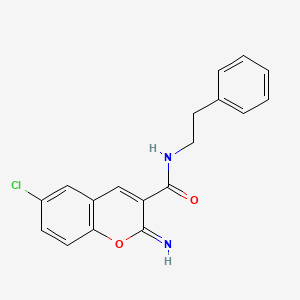![molecular formula C16H25ClN2O5S B4760744 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(3-ethoxypropyl)acetamide](/img/structure/B4760744.png)
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(3-ethoxypropyl)acetamide
Overview
Description
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(3-ethoxypropyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature and is known for its unique properties that make it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action for compound X involves its ability to selectively block certain ion channels, including the hERG potassium channel. This blockage results in changes to the electrical activity of cells, which can have a range of effects depending on the specific application. In cancer research, for example, compound X has been found to inhibit the growth of certain types of cancer cells by inducing cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X depend on the specific application. In studies of ion channels, for example, compound X has been found to alter the electrical activity of cells, which can have effects on muscle function, nerve conduction, and other physiological processes. In cancer research, compound X has been found to induce cell death in certain types of cancer cells, which can lead to tumor shrinkage or elimination.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its selectivity for certain ion channels, which allows for targeted manipulation of cellular activity. Additionally, compound X has been shown to have relatively low toxicity in certain cell types, which makes it a safer alternative to other chemical compounds that may be more toxic. However, one limitation of using compound X in lab experiments is its relatively high cost compared to other chemical compounds. Additionally, the synthesis method for compound X can be complex and time-consuming, which may limit its use in certain research settings.
Future Directions
There are many potential future directions for research involving compound X. One area of interest is in the development of new cancer treatments based on the ability of compound X to induce cell death in cancer cells. Additionally, there is ongoing research into the role of ion channels in various disease states, which could lead to new applications for compound X in the future. Finally, there is potential for further optimization of the synthesis method for compound X, which could lead to improved yield and purity of the final product.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of uses, including as a tool for studying ion channels, as a potential treatment for certain types of cancer, and as a means of investigating the role of certain proteins in disease states. The unique properties of compound X make it an attractive candidate for various research studies.
properties
IUPAC Name |
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3-ethoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O5S/c1-4-23-9-5-8-18-16(20)11-24-15-7-6-13(10-14(15)17)25(21,22)19-12(2)3/h6-7,10,12,19H,4-5,8-9,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUBDDNCHZHXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3-ethoxypropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4760666.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4760671.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4760675.png)
![4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4760680.png)
![3-(3,4-dichlorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4760699.png)



![1-ethyl-N-phenyl-4-[({[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4760732.png)
![2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4760751.png)
![methyl 4-phenyl-2-({[2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4760755.png)


![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4760770.png)